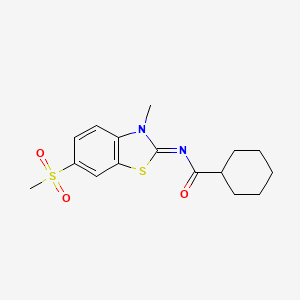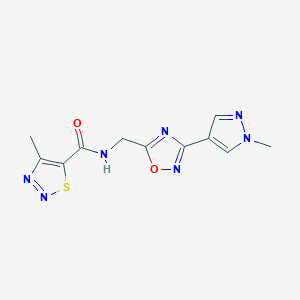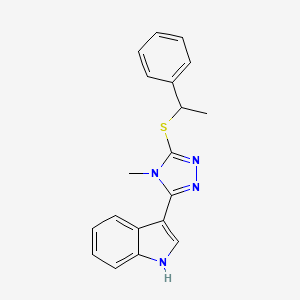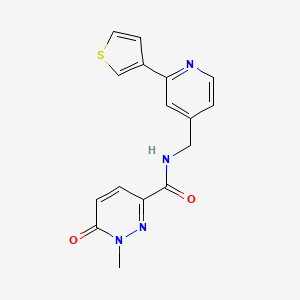
2-(Octylamino)-4,5-dihydro-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Octylamino)-4,5-dihydro-1,3-thiazol-4-one, also known as ODHT, is a small molecule that has been extensively researched for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. ODHT is a thiazolidinone derivative, which is a class of compounds known for their diverse biological activities. In
科学的研究の応用
Supramolecular Structure and Antimicrobial Activities
The study of polymeric complexes derived from thiazolidin-4-one derivatives, including those similar in structure to 2-(octylamino)-4,5-dihydro-1,3-thiazol-4-one, has revealed significant antimicrobial activities. These compounds, through their complexation with metals, show promise in antimicrobial applications against a range of bacteria and yeast. The research highlights the potential of these complexes in creating new antimicrobial agents, leveraging their supramolecular structures and thermal properties (El-Sonbati et al., 2016).
Corrosion Inhibition
Derivatives closely related to 2-(octylamino)-4,5-dihydro-1,3-thiazol-4-one have been studied for their corrosion inhibiting properties. Specifically, benzothiazole derivatives have shown high efficiency in protecting steel against corrosion in acidic environments. This suggests the potential of thiazolidin-4-one derivatives in industrial applications where corrosion resistance is crucial (Hu et al., 2016).
Anticancer and Antiinflammatory Activities
Research into thiazoline derivatives has demonstrated significant anticancer and antiinflammatory properties. These compounds have been found to inhibit the proliferation of tumor cells across various cancer types while exhibiting minimal toxicity toward normal cells. Their mechanism of action includes the inhibition of DNA synthesis and cell migration, pointing to their potential in developing new cancer therapies (Lesyk et al., 2003). Additionally, their antiinflammatory activity has been validated in vivo, providing a dual therapeutic potential for these compounds.
Neuroprotective Activities
Further studies have extended into the neuroprotective effects of 2-amino-1,3,4-thiadiazole based compounds, showcasing their ability to promote neuronal cell survival under stress conditions. These findings suggest a promising avenue for the development of new treatments for neurodegenerative diseases, highlighting the versatility of thiazolidin-4-one derivatives in therapeutic applications (Rzeski et al., 2007).
Photophysical Properties
The photophysical properties of 2-arylamino-thiazole derivatives have been explored, revealing their potential in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other photonic applications. These compounds exhibit a range of absorption and luminescence characteristics that can be tuned for specific applications, offering a pathway to novel optoelectronic materials (Murai et al., 2017).
特性
IUPAC Name |
2-octylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2OS/c1-2-3-4-5-6-7-8-12-11-13-10(14)9-15-11/h2-9H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWBBSPAQFGMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN=C1NC(=O)CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Octylamino)-4,5-dihydro-1,3-thiazol-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2732170.png)
![N-(3,5-dimethylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2732173.png)




![(8Ar)-7,7-difluoro-2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B2732180.png)


![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2732186.png)

![2,3-dimethoxy-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2732190.png)
![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2732191.png)